(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Description

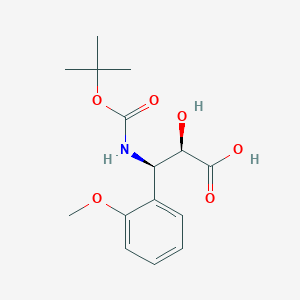

This compound is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a hydroxyl group at the C2 position, and a 2-methoxyphenyl substituent at the C3 position, with (2R,3R) stereochemistry. This molecule is structurally relevant in medicinal chemistry, particularly in peptide synthesis and protease inhibitor design .

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-7-5-6-8-10(9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUFUHZLHCGTBJ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60654609 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217685-09-0 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60654609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a derivative of amino acids that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H19NO5

- Molecular Weight : 281.30 g/mol

- CAS Number : 1217733-31-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances stability and solubility, facilitating its interaction with target sites.

Pharmacological Properties

- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Antitumor Activity : Preliminary research suggests that the compound may exert cytotoxic effects on certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various amino acid derivatives, including this compound. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant properties.

Case Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory effects of the compound on macrophage cell lines. The results showed a marked decrease in the expression of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The findings indicated that it induced apoptosis and inhibited cell proliferation at micromolar concentrations, highlighting its potential as a therapeutic agent in oncology.

Data Table: Summary of Biological Activities

Scientific Research Applications

Drug Development

Boc-amino acids are crucial intermediates in the synthesis of pharmaceuticals. They serve as building blocks for the development of peptide-based drugs. The protection of the amino group by the tert-butoxycarbonyl (Boc) group allows for selective reactions without interfering with other functional groups.

Case Study:

A study demonstrated that Boc-amino acids can be utilized to synthesize peptide analogs that exhibit enhanced biological activity compared to their unprotected counterparts. For instance, derivatives of Boc-amino acids have been shown to improve the stability and efficacy of peptide hormones in therapeutic applications .

Anticancer Agents

Research has indicated that compounds derived from Boc-amino acids can exhibit anticancer properties. They can be modified to enhance their interaction with specific cancer cell receptors, leading to increased apoptosis in malignant cells.

Data Table: Anticancer Activity of Boc-Amino Acid Derivatives

| Compound Name | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Boc-Leu-Val | Breast Cancer | Inhibition of cell proliferation | |

| Boc-Phe-Gly | Colon Cancer | Induction of apoptosis via caspase activation |

Peptide Synthesis

Boc-amino acids are widely used in solid-phase peptide synthesis (SPPS). The Boc group is easily removable under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides.

Case Study:

In a recent synthesis of a cyclic peptide, researchers employed Boc-amino acids to construct the peptide backbone efficiently. The use of Boc protection facilitated the formation of complex structures that are challenging to achieve with unprotected amino acids .

Synthesis of Bioactive Molecules

Boc-amino acids play a vital role in synthesizing bioactive molecules such as enzyme inhibitors and receptor ligands. Their versatility allows for modifications that can enhance pharmacological properties.

Data Table: Bioactive Molecules Derived from Boc-Amino Acids

| Molecule Name | Biological Activity | Application Area |

|---|---|---|

| Boc-Asp-Ser | Enzyme inhibition | Diabetes treatment |

| Boc-Tyr-Phe | Antioxidant activity | Neuroprotection |

Polymer Chemistry

Boc-amino acids have been explored as monomers in polymer synthesis. Their incorporation into polymer chains can impart desirable properties such as biocompatibility and biodegradability.

Case Study:

Research has shown that polymers synthesized from Boc-amino acid derivatives exhibit enhanced mechanical properties and thermal stability, making them suitable for biomedical applications such as drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

Similar compounds share the Boc-protected amino acid backbone but differ in substituent type, position, and stereochemistry. These variations critically impact physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Impact of Substituent Electronic and Steric Effects

- The electron-donating methoxy group may enhance resonance stabilization of the aromatic ring .

- 2-Trifluoromethylphenyl : The CF3 group is strongly electron-withdrawing, increasing lipophilicity (higher LogP) and resistance to oxidative metabolism. This substituent is common in agrochemicals and pharmaceuticals for improved bioavailability.

- Halogenated Derivatives (e.g., 5-Bromo-2-methoxyphenyl ): Bromine adds polarizability, enabling halogen bonding with biological targets (e.g., enzymes), which can enhance binding affinity.

Stereochemical Considerations

The (2R,3R) configuration in the target compound is critical for chiral recognition in enzyme-substrate interactions. For example, in , stereospecific synthesis of KZR-616 (a proteasome inhibitor) highlights the necessity of precise stereochemistry for activity . In contrast, (2R,3S) analogs (e.g., ) may exhibit divergent binding modes due to altered spatial arrangements .

Q & A

Q. What are the key synthetic strategies for producing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid, and how is stereochemical control achieved?

Stereochemical control is critical due to the compound’s (2R,3R) configuration. Common strategies include:

- Chiral auxiliary methods : Use of enantiopure starting materials or catalysts to direct stereochemistry during the formation of the amino and hydroxy groups.

- Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine during subsequent reactions, preventing racemization .

- Hydroxy group introduction : Hydroxylation via Sharpless epoxidation or enzymatic resolution to ensure the correct (2R) configuration .

Purification often involves recrystallization or chiral HPLC to isolate the desired enantiomer .

Q. Which analytical techniques are essential for confirming the structure and enantiomeric purity of this compound?

- NMR spectroscopy : 1H and 13C NMR verify the presence of the Boc group (characteristic peaks at ~1.4 ppm for tert-butyl), methoxyphenyl protons (~6.8–7.4 ppm), and hydroxy/amino groups .

- HPLC with chiral columns : To confirm enantiomeric purity (>98% is typical for research-grade material) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C15H21NO6) .

- X-ray crystallography : For absolute configuration determination in crystalline derivatives .

Q. How does the Boc group influence the compound’s stability and reactivity in downstream applications?

The Boc group:

- Enhances stability : Protects the amine from oxidation and nucleophilic attack during synthesis.

- Facilitates deprotection : Removed under mild acidic conditions (e.g., TFA or HCl in dioxane) without degrading the hydroxy or methoxyphenyl groups .

- Reduces polarity : Improves solubility in organic solvents for coupling reactions (e.g., peptide synthesis) .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions involving this compound, and how can they be mitigated?

- Steric hindrance : The bulky Boc and methoxyphenyl groups may reduce reaction efficiency. Strategies:

- Racemization risk : Minimize exposure to strong bases or prolonged heating. Monitor reaction progress via TLC or LC-MS .

Q. How can computational modeling aid in predicting the compound’s interactions with biological targets?

- Docking studies : Simulate binding to enzymes (e.g., proteases) using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxy group and hydrophobic interactions with the methoxyphenyl ring .

- MD simulations : Assess stability of the Boc group in aqueous vs. lipid environments, informing drug delivery strategies .

- QSAR models : Correlate structural features (e.g., logP, TPSA) with bioavailability or toxicity .

Q. What contradictions exist in reported biological activity data for this compound, and how can they be resolved?

- Discrepancies in IC50 values : May arise from assay conditions (e.g., pH, solvent). Standardization using PBS buffer and DMSO controls is critical .

- Off-target effects : Use CRISPR-edited cell lines or isotopic labeling to confirm specificity .

- Metabolic stability : Compare liver microsome data across species to identify species-specific degradation pathways .

Q. How does the methoxyphenyl substituent influence the compound’s physicochemical properties?

- Lipophilicity : Increases logP, enhancing membrane permeability but potentially reducing aqueous solubility.

- Electron-donating effects : The methoxy group stabilizes aromatic interactions in enzyme active sites .

- Metabolic susceptibility : Demethylation by CYP450 enzymes may generate reactive intermediates; assess via in vitro hepatocyte assays .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

Q. How can the hydroxy group be functionalized for prodrug development?

- Esterification : React with acyl chlorides (e.g., acetyl, palmitoyl) to improve oral bioavailability .

- Phosphorylation : Introduce a phosphate moiety for enhanced solubility and targeted release in alkaline environments .

- Glycosylation : Attach sugar moieties to exploit active transport mechanisms .

Q. What are the limitations of current stability studies, and how can they be addressed?

- Accelerated degradation studies : Use stress conditions (e.g., 40°C/75% RH) but validate with real-time data .

- Excipient compatibility : Screen with common stabilizers (e.g., mannitol, PVP) to prevent crystallization or hydrolysis .

- Light sensitivity : Store in amber glass under inert gas (N2/Ar) if UV-Vis studies indicate photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.